molecular formula C20H24ClN5O2 B13449248 Des(oxopentyl) Valsartan Methyl Ester Hydrochloride

Des(oxopentyl) Valsartan Methyl Ester Hydrochloride

Cat. No.: B13449248
M. Wt: 401.9 g/mol
InChI Key: DYLJUMUCKDXSMQ-FERBBOLQSA-N
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Description

Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is a derivative of Valsartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is characterized by its molecular formula C20H23N5O2·HCl and a molecular weight of 401.89 g/mol . It is a hydrochloride salt form of the methyl ester derivative of Valsartan, which enhances its solubility and stability.

Preparation Methods

The synthesis of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves several steps, starting from 4’-methyl-2-cyanobiphenyl. The key steps include:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.

Chemical Reactions Analysis

Des(oxopentyl) Valsartan Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is compared with other angiotensin II receptor antagonists such as:

  • Losartan
  • Candesartan
  • Telmisartan
  • Irbesartan

What sets this compound apart is its unique esterified form, which enhances its solubility and stability compared to its parent compound, Valsartan . This makes it a valuable compound for research and pharmaceutical applications.

Properties

Molecular Formula

C20H24ClN5O2

Molecular Weight

401.9 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride

InChI

InChI=1S/C20H23N5O2.ClH/c1-13(2)18(20(26)27-3)21-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-22-24-25-23-19;/h4-11,13,18,21H,12H2,1-3H3,(H,22,23,24,25);1H/t18-;/m0./s1

InChI Key

DYLJUMUCKDXSMQ-FERBBOLQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl

Origin of Product

United States

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